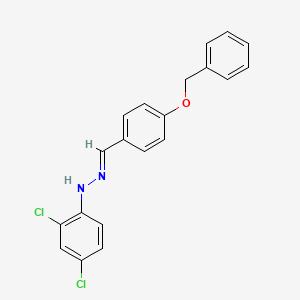

4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

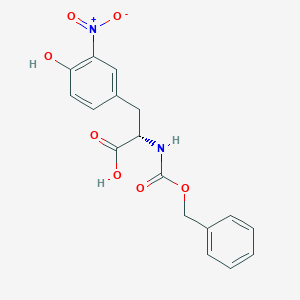

The physical and chemical properties of 4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone include its molecular formula (C20H16Cl2N2O) and molecular weight (371.26). Additional properties such as melting point, boiling point, and density are mentioned, but specific values are not provided .Applications De Recherche Scientifique

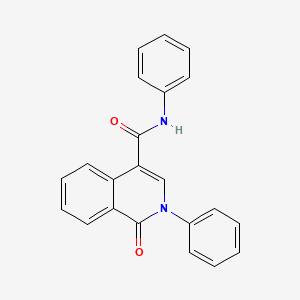

Hole Transporting and Photoelectrical Properties

4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone, alongside other similar compounds, has been researched for its hole transporting properties. Studies show that such compounds exhibit promising thermal, optical, and photoelectrical characteristics. Specifically, compounds like 3,4-ethylenedioxythiophene-2-carbaldehyde N-(2,3-epoxypropyl)-N-phenylhydrazone have been synthesized and analyzed for their glass-forming capabilities and hole drift mobilities. These findings suggest potential applications in the development of materials for electronic devices due to their ability to form glasses with various glass transition temperatures and exhibit significant hole drift mobilities in films (Lygaitis et al., 2006).

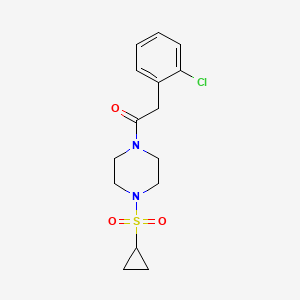

Antimicrobial and Antioxidant Activities

Hydrazones, including derivatives of 4-(benzyloxy)benzenecarbaldehyde, have been synthesized and evaluated for antimicrobial and antioxidant activities. These compounds have shown varying degrees of growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Notably, certain derivatives have demonstrated superior free-radical scavenging abilities, indicating their potential as effective antimicrobial and antioxidant agents (Nastasă et al., 2015).

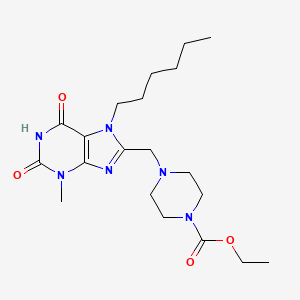

Monoamine Oxidase Inhibitors

Research into the monoamine oxidase (MAO) inhibitory activities of substituted acylhydrazones, including those related to 4-(benzyloxy)benzenecarbaldehyde, has highlighted their potential in treating neurodegenerative disorders. Compounds featuring the 4-(benzyloxy)phenyl group have led to some of the most active inhibitors, demonstrating the importance of high lipophilicity for activity. Such findings could be crucial for developing new treatments for diseases characterized by the degeneration of neuronal systems (Bernard et al., 1995).

Propriétés

IUPAC Name |

2,4-dichloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O/c21-17-8-11-20(19(22)12-17)24-23-13-15-6-9-18(10-7-15)25-14-16-4-2-1-3-5-16/h1-13,24H,14H2/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDSKVDGUMJXCF-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)benzenecarbaldehyde N-(2,4-dichlorophenyl)hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,5-dimethylbenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686734.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)

![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)